1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea
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Overview
Description
1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of chlorinated phenyl groups attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea typically involves the reaction of 3-chloroaniline with 3,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-chloroaniline+3,4-dichlorophenyl isocyanate→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorinated phenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce amines.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
- 1-(3-Chlorophenyl)-3-phenylurea
- 1-(3,4-Dichlorophenyl)-3-phenylurea
- 1-(4-Chlorophenyl)-3-(3,4-dichlorophenyl)urea
Comparison: 1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea is unique due to the presence of both 3-chlorophenyl and 3,4-dichlorophenyl groups. This structural feature may confer distinct chemical and biological properties compared to similar compounds. For instance, the additional chlorine atoms can influence the compound’s reactivity and interaction with biological targets.
Properties
CAS No. |
2617-72-3 |
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Molecular Formula |
C13H9Cl3N2O |
Molecular Weight |
315.6 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C13H9Cl3N2O/c14-8-2-1-3-9(6-8)17-13(19)18-10-4-5-11(15)12(16)7-10/h1-7H,(H2,17,18,19) |
InChI Key |
QDGIEIGBQXURRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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